Section 1: Core Physicochemical and Structural Properties
Section 1: Core Physicochemical and Structural Properties
An In-Depth Technical Guide to 2-Ethoxy-5-nitrobenzaldehyde (CAS 741738-54-5): Properties, Synthesis, and Applications
Introduction
2-Ethoxy-5-nitrobenzaldehyde is a substituted aromatic aldehyde that, while not extensively documented in mainstream chemical literature, represents a significant building block for specialized applications in medicinal chemistry and materials science. Its structure, featuring an electron-donating ethoxy group and a strongly electron-withdrawing nitro group on a benzaldehyde scaffold, provides a unique electronic profile and multiple points for synthetic modification. The aldehyde function serves as a crucial handle for forming imines, undergoing reductive aminations, or participating in various condensation reactions. Simultaneously, the nitro group can be readily reduced to an amine, opening pathways to a different class of derivatives. This guide provides a comprehensive overview of its known and predicted properties, a logical synthetic approach based on established chemical principles, and an exploration of its potential applications derived from the known utility of its structural analogs.
While experimental data for 2-Ethoxy-5-nitrobenzaldehyde is sparse, its fundamental properties can be reliably computed and are summarized below. These identifiers are crucial for unambiguous identification and for use in computational modeling and database searches.
| Property | Value | Source |
| CAS Number | 741738-54-5 | - |
| Molecular Formula | C₉H₉NO₄ | [1] |
| Molecular Weight | 195.17 g/mol | [1] |
| IUPAC Name | 2-ethoxy-5-nitrobenzaldehyde | [1] |
| SMILES | CCOC1=C(C=C(C=C1)[O-])C=O | [1] |
| InChIKey | FIRASLIMSQEZFO-UHFFFAOYSA-N | [1] |
| Monoisotopic Mass | 195.05316 Da | [1] |
| Predicted XlogP | 1.6 | [1] |
Section 2: Synthesis and Derivatization
The most logical and efficient synthesis of 2-Ethoxy-5-nitrobenzaldehyde is via the Williamson ether synthesis, a robust and well-understood reaction in organic chemistry. This method is preferred due to the commercial availability and relatively low cost of the starting material, 2-hydroxy-5-nitrobenzaldehyde.
Proposed Synthetic Pathway
The synthesis involves the deprotonation of the phenolic hydroxyl group of 2-hydroxy-5-nitrobenzaldehyde to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent, such as ethyl iodide or diethyl sulfate.
Caption: Williamson Ether Synthesis workflow for 2-Ethoxy-5-nitrobenzaldehyde.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on standard laboratory techniques for Williamson ether synthesis.
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Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-5-nitrobenzaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and acetone (10 mL per gram of starting material).
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Reaction Initiation: Stir the suspension at room temperature for 15 minutes.
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Addition of Alkylating Agent: Add ethyl iodide (CH₃CH₂I, 1.2 eq) to the mixture dropwise over 5 minutes.
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Reflux: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with a small amount of acetone.
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Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the resulting crude solid in dichloromethane (DCM) and wash with 1M NaOH solution to remove any unreacted starting material, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Final Product: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure 2-Ethoxy-5-nitrobenzaldehyde.
Causality in Protocol Design:
-
Choice of Base: Anhydrous potassium carbonate is a mild and effective base for deprotonating the phenol without causing side reactions with the aldehyde group.
-
Choice of Solvent: Acetone is an excellent solvent for this reaction as it is polar enough to dissolve the reactants but has a convenient boiling point for reflux.
-
Purification: The aqueous NaOH wash is critical for removing the acidic starting phenol, ensuring high purity of the final ether product.
Section 3: Predicted Spectral Characteristics
No publicly available experimental spectra exist for this compound. However, its spectral properties can be reliably predicted based on its structure and established principles of spectroscopy.
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¹H NMR Spectroscopy:
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Aldehyde Proton (-CHO): Expected to be a singlet around δ 9.8-10.0 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl group.[2]
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Aromatic Protons: Three protons on the aromatic ring will appear between δ 7.5-8.5 ppm. The proton ortho to the nitro group will be the most downfield, likely appearing as a doublet. The other two protons will exhibit doublet and doublet of doublets patterns, respectively, based on their coupling.
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Ethoxy Protons (-OCH₂CH₃): A quartet around δ 4.1-4.3 ppm (for the -OCH₂- group) and a triplet around δ 1.4-1.6 ppm (for the -CH₃ group), with a coupling constant (J) of approximately 7 Hz.
-
-
IR Spectroscopy:
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C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the range of 1690-1710 cm⁻¹.[2]
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Ar-NO₂ Stretch: Two strong bands are characteristic of the nitro group: an asymmetric stretch around 1515-1550 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
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C-O-C Stretch (Ether): An asymmetric stretch will appear around 1240-1270 cm⁻¹.
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Aromatic C-H Stretch: Peaks will be observed just above 3000 cm⁻¹.
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-
Mass Spectrometry:
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Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 195.
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Key Fragments: Common fragmentation patterns would include the loss of the ethoxy group ([M-45]⁺), loss of the nitro group ([M-46]⁺), and loss of the formyl radical ([M-29]⁺).
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Section 4: Potential Applications in Research and Development
The true value of 2-Ethoxy-5-nitrobenzaldehyde lies in its potential as a versatile intermediate for synthesizing more complex molecules with desirable biological or material properties.
Scaffold for Medicinal Chemistry
The 5-nitrosalicylaldehyde core is a known pharmacophore. For example, derivatives have been developed as potent anticancer agents that target key signaling pathways.[3] The ethoxy group in the title compound can serve to increase lipophilicity and potentially enhance cell membrane permeability compared to its hydroxyl analog.
Caption: Synthetic utility of 2-Ethoxy-5-nitrobenzaldehyde as a chemical intermediate.
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VEGFR-2 Inhibition: Research on 5-nitrosalicylaldehyde arylhydrazones has shown their potential as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenesis cancer therapy.[3] The aldehyde group is essential for forming the hydrazone linkage, and the ethoxy substitution could be explored to optimize binding and pharmacokinetic properties.
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Antimicrobial Agents: Nitroaromatic compounds and Schiff bases are well-known classes of antimicrobial agents.[4] The title compound provides a direct route to novel Schiff bases by condensation with various amines.
Precursor for Dyes and Materials
The chromophoric nitroaromatic system makes this compound and its derivatives candidates for dye synthesis.[5]
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Azo Dyes: While the nitro group is present, it can be reduced to an amine. This resulting 2-ethoxy-5-aminobenzaldehyde could then be diazotized and coupled with other aromatic compounds to form a wide range of azo dyes.
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Schiff Base Metal Complexes: The aldehyde can react with primary amines to form Schiff base ligands. These ligands can then coordinate with various metal ions to produce colored complexes with potential applications in sensing or as catalysts.[5]
Section 5: Safety and Handling
No specific safety data sheet (SDS) is available for 2-Ethoxy-5-nitrobenzaldehyde. However, based on structurally similar compounds like 2-hydroxy-5-nitrobenzaldehyde, the following precautions are advised.[6]
-
General Hazards: Considered a hazardous substance. It may be harmful if swallowed, inhaled, or absorbed through the skin. It is likely to cause irritation to the eyes, respiratory system, and skin.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.[7][8]
-
Handling: Avoid generating dust. Keep away from sources of ignition and incompatible materials such as strong oxidizing agents and strong bases.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
2-Ethoxy-5-nitrobenzaldehyde, CAS 741738-54-5, is a specialized chemical intermediate with significant untapped potential. While direct experimental data remains limited, its properties and reactivity can be confidently predicted from fundamental chemical principles and the behavior of its close analogs. Its straightforward synthesis from readily available precursors, combined with the dual reactivity of its aldehyde and nitro functional groups, positions it as a valuable building block for researchers in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents, as well as in the field of materials science for the creation of novel dyes and metal complexes. Further investigation into this compound is warranted to fully characterize its properties and explore its synthetic applications.
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